4-[[(2R)-2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]butyl 5-[[3-[(S)-[[(3R)-1-azabicyclo[2.2.2]octan-3-yl]oxycarbonylamino]-phenylmethyl]phenoxy]methyl]-1-methylpyrazole-3-carboxylate
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Overview
Description
4-[[(2R)-2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]butyl 5-[[3-[(S)-[[(3R)-1-azabicyclo[2.2.2]octan-3-yl]oxycarbonylamino]-phenylmethyl]phenoxy]methyl]-1-methylpyrazole-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including hydroxy, amino, and carboxylate groups, which contribute to its diverse reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the quinoline and pyrazole moieties, followed by their coupling through various organic reactions. Common reagents used in these steps include methanesulfonic acid, phenylhydrazine hydrochloride, and methanol . The reaction conditions often involve refluxing and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods while optimizing for yield and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like methanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups can yield quinoline derivatives, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its multiple functional groups make it a candidate for studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism by which this compound exerts its effects likely involves interactions with specific molecular targets, such as enzymes or receptors. The hydroxy and amino groups can form hydrogen bonds with target proteins, influencing their activity and function. The quinoline and pyrazole moieties may also interact with cellular pathways, modulating biological processes .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: These compounds share structural similarities with the quinoline moiety and exhibit various biological activities.
Pyrazole Derivatives: These compounds are known for their diverse reactivity and potential therapeutic applications.
Uniqueness
What sets this compound apart is its combination of multiple functional groups and complex structure, which may confer unique biological activities and reactivity profiles. This makes it a valuable candidate for further research and development in various scientific fields.
Properties
Molecular Formula |
C42H48N6O8 |
---|---|
Molecular Weight |
764.9 g/mol |
IUPAC Name |
4-[[(2R)-2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]butyl 5-[[3-[(S)-[[(3R)-1-azabicyclo[2.2.2]octan-3-yl]oxycarbonylamino]-phenylmethyl]phenoxy]methyl]-1-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C42H48N6O8/c1-47-30(23-34(46-47)41(52)54-21-6-5-18-43-24-36(50)32-12-14-35(49)40-33(32)13-15-38(51)44-40)26-55-31-11-7-10-29(22-31)39(28-8-3-2-4-9-28)45-42(53)56-37-25-48-19-16-27(37)17-20-48/h2-4,7-15,22-23,27,36-37,39,43,49-50H,5-6,16-21,24-26H2,1H3,(H,44,51)(H,45,53)/t36-,37-,39-/m0/s1 |
InChI Key |
YWSIONULMMKTSJ-UZGNFBRWSA-N |
Isomeric SMILES |
CN1C(=CC(=N1)C(=O)OCCCCNC[C@@H](C2=C3C=CC(=O)NC3=C(C=C2)O)O)COC4=CC=CC(=C4)[C@H](C5=CC=CC=C5)NC(=O)O[C@H]6CN7CCC6CC7 |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)OCCCCNCC(C2=C3C=CC(=O)NC3=C(C=C2)O)O)COC4=CC=CC(=C4)C(C5=CC=CC=C5)NC(=O)OC6CN7CCC6CC7 |
Origin of Product |
United States |
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